molecular formula C11H8BrNO2 B2577922 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione CAS No. 140480-93-9

1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione

Cat. No.: B2577922
CAS No.: 140480-93-9
M. Wt: 266.094
InChI Key: YEERFJZGVXWTOL-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione (CAS 140480-93-9) is a high-purity chemical compound offered for research use as a building block in organic synthesis and pharmaceutical exploration. The core structure of this molecule, the 1H-pyrrole-2,5-dione (maleimide) ring, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Researchers are investigating analogs of this heterocycle for their potential as anti-inflammatory agents, with some derivatives shown to significantly inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human cell cultures . Furthermore, structurally related 1H-pyrrole-2,5-dione derivatives have demonstrated promise in other therapeutic areas, including acting as cholesterol absorption inhibitors that can suppress the formation of foam cells and inflammatory response, which is relevant in atherosclerosis research , and as anxiolytic agents in preclinical models . With a molecular formula of C11H8BrNO2 and a molecular weight of 266.09 g/mol, this bromobenzyl-substituted derivative serves as a versatile intermediate for further chemical modification. It is typically stored in an inert atmosphere at 2-8°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEERFJZGVXWTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromobenzyl 1h Pyrrole 2,5 Dione and Analogues

Classical and Contemporary Approaches to N-Substituted Maleimide (B117702) Synthesis

The construction of the N-substituted maleimide scaffold can be achieved through several reliable synthetic routes. The most prevalent methods involve either the formation of the five-membered ring from acyclic precursors or the elaboration of existing ring systems.

The most direct and widely employed method for synthesizing N-substituted maleimides is the reaction between maleic anhydride (B1165640) and a primary amine. researchgate.net This process typically occurs in two distinct steps: first, the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride to form an N-substituted maleanilic acid intermediate. The second step involves the cyclization of this intermediate via dehydration to yield the final imide. ucl.ac.be

For the synthesis of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione, this reaction would utilize maleic anhydride and 2-bromobenzylamine (B1296416). The reaction is commonly performed in a one-pot procedure where the intermediate maleanilic acid is not isolated. Dehydration is typically achieved by chemical means, often by heating the intermediate in the presence of acetic anhydride and a catalyst such as sodium acetate. tandfonline.com The choice of solvent and dehydrating agent is critical for optimizing the yield and purity of the product.

Reagent/ConditionRoleExampleReference
Amine N-substituent source2-BromobenzylamineN/A
Anhydride Ring backboneMaleic Anhydride ucl.ac.be
Dehydrating Agent Promotes cyclizationAcetic Anhydride tandfonline.com
Catalyst Facilitates dehydrationAnhydrous Sodium Acetate tandfonline.com
Solvent Reaction mediumDiethyl Ether, Acetic Acid ucl.ac.becibtech.org
Heating Energy inputConventional (60-70°C), Microwave (90°C) tandfonline.com

This classical approach is valued for its high atom economy and the use of readily available starting materials. tandfonline.com

Annelation refers to the construction of a new ring onto a pre-existing molecular scaffold. In the context of this compound synthesis, this would involve strategies where the pyrrole-2,5-dione ring is formed from precursors already containing the 2-bromobenzyl unit. While the cyclocondensation of maleic anhydride is the most common example of this, other specialized annulation reactions exist for creating substituted pyrrole (B145914) systems, although they are less frequently used for simple N-alkyl maleimides. organic-chemistry.orgnih.gov For instance, variations of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be adapted to form the pyrrole ring. researchgate.net However, for the specific pyrrole-2,5-dione system, the maleic anhydride route remains the most efficient and practical.

Installation and Derivatization of the 2-Bromobenzyl Moiety

An alternative synthetic paradigm involves starting with the parent maleimide ring and subsequently introducing the desired N-substituent. This approach is particularly useful when the corresponding primary amine is unstable or not commercially available.

N-alkylation of a pre-formed imide, such as maleimide, is a powerful method for installing substituents on the nitrogen atom. researchgate.net For the synthesis of this compound, this strategy would involve the reaction of maleimide with a 2-bromobenzyl halide, typically 2-bromobenzyl bromide, in the presence of a base. researchgate.net

The reaction proceeds via an SN2 mechanism, where the deprotonated imide nitrogen acts as a nucleophile, displacing the halide from the benzyl (B1604629) group. The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov Recent advancements have explored more environmentally benign conditions, such as mechanochemical synthesis in a ball mill, which can proceed in high yield without bulk solvents. nih.govbeilstein-journals.org

ComponentFunctionExamplesReference
Imide Nucleophile precursorMaleimide researchgate.net
Alkylating Agent Electrophile2-Bromobenzyl bromide nih.gov
Base Deprotonates imideK₂CO₃, Cs₂CO₃ organic-chemistry.orgnih.gov
Solvent Reaction mediumDMF, Acetone organic-chemistry.orgnih.gov
Method Reaction conditionsConventional heating, Mechanochemical (milling) nih.govbeilstein-journals.org

The successful synthesis of the target compound relies on the availability of key precursors for the 2-bromobenzyl moiety.

For Cyclocondensation: The key precursor is 2-bromobenzylamine . This can be synthesized from 2-bromobenzaldehyde (B122850) via reductive amination or from 2-bromobenzyl bromide through methods like the Gabriel synthesis. researchgate.net

For N-Alkylation: The essential precursor is a 2-bromobenzyl halide , most commonly 2-bromobenzyl bromide . This compound is typically prepared via the radical bromination of 2-bromotoluene (B146081) using a reagent like N-bromosuccinimide (NBS) and a radical initiator.

Optimization of Synthetic Conditions

Optimizing the reaction conditions is paramount for maximizing product yield, minimizing reaction time, and ensuring high purity. For the synthesis of N-substituted maleimides, several parameters can be adjusted.

In the cyclocondensation route, the dehydration step is often the focus of optimization. While traditional methods involve prolonged heating with acetic anhydride and sodium acetate, modern techniques offer significant improvements. tandfonline.com Microwave-assisted synthesis, for instance, has been shown to reduce the reaction time for the cyclization of an N-phenylmaleanilic acid from 60 minutes under thermal heating to just 30 seconds at 90°C, with a slight increase in yield. tandfonline.com

For N-alkylation reactions, optimization involves screening different bases, solvents, and energy inputs. Mechanochemical methods, or ball milling, represent a significant advancement, often providing quantitative yields without the need for hazardous solvents like DMF. nih.govbeilstein-journals.org The choice of base can also be critical; while potassium carbonate is effective, cesium carbonate sometimes shows higher reactivity, which can be beneficial but may also lead to side products if not controlled. nih.gov The stoichiometry of the reagents, particularly the amount of the alkylating agent, can be varied to control the extent of reaction and avoid poly-alkylation where applicable. nih.gov

MethodKey Parameters for OptimizationAdvantagesReference
Cyclocondensation Temperature, Reaction Time, Dehydrating AgentHigh atom economy, readily available starting materials. tandfonline.com
Microwave-Assisted Power, Temperature, TimeDrastically reduced reaction times (seconds vs. hours). tandfonline.com
N-Alkylation Base (e.g., K₂CO₃ vs. Cs₂CO₃), Solvent, TemperatureModular; allows for late-stage diversification. organic-chemistry.org
Mechanochemical Milling frequency, Time, Reagent StoichiometrySolvent-free, high yields, environmentally friendly. nih.govbeilstein-journals.org

By carefully selecting and optimizing the synthetic route and reaction parameters, this compound and its analogues can be prepared efficiently and in high purity for their intended applications.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netresearchgate.net The synthesis of N-substituted maleimides, including this compound, has benefited significantly from this technology.

A representative microwave-assisted protocol for the synthesis of a closely related analogue, N-benzylphthalimide, involves the reaction of phthalimide (B116566) with benzyl chloride. mdpi.org This method can be adapted for the synthesis of this compound from maleimide and 2-bromobenzyl bromide. The reaction is typically carried out in the presence of a solid-supported base, such as potassium carbonate on alumina (B75360) (K₂CO₃-Al₂O₃), and a small amount of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.org

In a typical procedure, maleimide and the solid-supported base are thoroughly mixed with 2-bromobenzyl bromide in a microwave-safe vessel. mdpi.org The mixture is then subjected to microwave irradiation at a specific power and for a short duration. For the synthesis of N-benzylphthalimide, optimal conditions were found to be a continuous irradiation for 420 seconds in a 750W microwave oven, which resulted in a remarkable yield of 98%. mdpi.org Similar conditions, with potential minor adjustments, are expected to be highly effective for the synthesis of this compound.

The general parameters for such a synthesis are summarized in the table below, based on the synthesis of a similar N-benzyl imide derivative. mdpi.org

ParameterValue
ReactantsMaleimide, 2-Bromobenzyl Bromide
CatalystK₂CO₃-Al₂O₃
SolventN,N-Dimethylformamide (DMF)
Microwave Power750 W
Reaction Time420 seconds
Reported Yield (for analogue)98%

Solvent Effects and Catalysis in Target Compound Formation

The choice of solvent and catalyst plays a crucial role in the successful synthesis of this compound. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the maleimide anion attacks the benzylic carbon of 2-bromobenzyl bromide.

Solvent Effects: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus increasing its reactivity. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are commonly employed in the N-alkylation of imides. mdpi.orgnih.gov In the context of microwave-assisted synthesis, a minimal amount of a high-boiling point solvent is often sufficient to facilitate the reaction, and in some cases, the reaction can be performed under solvent-free conditions. nih.govmdpi.com

Catalysis: The N-alkylation of maleimide requires a base to deprotonate the weakly acidic N-H bond, forming the more nucleophilic maleimide anion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net To enhance the efficiency of the reaction, particularly under heterogeneous or solvent-free conditions, phase-transfer catalysts or solid-supported bases are often utilized.

Solid-Supported Bases: Using a base like potassium carbonate supported on alumina (K₂CO₃-Al₂O₃) provides a large surface area for the reaction and simplifies the work-up process, as the catalyst can be easily filtered off. mdpi.org

Phase-Transfer Catalysts: In liquid-liquid or solid-liquid systems, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. These catalysts facilitate the transfer of the maleimide anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.

The following table summarizes the key components and their roles in the synthesis:

ComponentTypeRole in the Reaction
Solvent Polar Aprotic (e.g., DMF, NMP)Solvates the cation, enhancing the nucleophilicity of the maleimide anion.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Deprotonates the maleimide to form the reactive anion.
Catalyst Support Solid (e.g., Al₂O₃)Increases the surface area of the base and simplifies purification.
Phase-Transfer Catalyst Quaternary Ammonium Salt (e.g., TBAB)Facilitates the transfer of the nucleophile between phases.

Yield Enhancement and Reaction Efficiency Studies

A primary driver for the adoption of microwave-assisted synthesis is the significant enhancement in reaction efficiency and product yield. Traditional methods for the N-alkylation of imides often require long reaction times, typically several hours, to achieve high yields. mdpi.org

For instance, the conventional synthesis of N-benzylphthalimide, a compound structurally analogous to the target molecule, generally requires about 10 hours of reaction time to achieve a yield of around 94%. mdpi.org In stark contrast, the microwave-assisted approach accomplishes this transformation in just 420 seconds with an even higher yield of 98%. mdpi.org This represents a dramatic reduction in reaction time and an improvement in yield, highlighting the efficiency of microwave heating.

The enhanced efficiency of microwave-assisted reactions can be attributed to the direct and uniform heating of the reaction mixture, which can lead to localized superheating and an increased rate of reaction. This rapid heating minimizes the formation of side products that can occur during prolonged reaction times under conventional heating.

A comparative overview of conventional versus microwave-assisted synthesis for a similar N-benzylation reaction is presented below: mdpi.org

Synthesis MethodReaction TimeYield
Conventional Heating~10 hours~94%
Microwave-Assisted420 seconds98%

These findings strongly suggest that the application of microwave irradiation is a highly effective strategy for enhancing the yield and efficiency of the synthesis of this compound. The optimization of microwave parameters such as power, temperature, and irradiation time, along with the careful selection of solvent and catalyst, can lead to a highly efficient and rapid synthesis of the target compound.

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromobenzyl 1h Pyrrole 2,5 Dione

Electrophilic Reactivity of the Maleimide (B117702) Moiety

The carbon-carbon double bond within the pyrrole-2,5-dione (maleimide) ring is electron-deficient due to the presence of the two adjacent electron-withdrawing carbonyl groups. This electronic feature makes the maleimide moiety an excellent electrophile and a prime candidate for nucleophilic attack.

The electron-poor double bond of N-substituted maleimides readily undergoes conjugate addition, also known as the Michael addition, with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The addition of nucleophiles to maleimides results in the formation of chiral succinimides, which are valuable intermediates in the synthesis of pharmaceuticals. mdpi.com

Common nucleophiles used in Michael additions with N-substituted maleimides include:

Aldehydes mdpi.com

Ketones

1,3-Dicarbonyl compounds mdpi.com

Thiols researchgate.net

Amines

The general mechanism involves the attack of the nucleophile on one of the β-carbons of the maleimide double bond, followed by protonation of the resulting enolate to yield the succinimide (B58015) derivative. The reaction can be catalyzed by both acids and bases.

Asymmetric Michael additions of carbonyl compounds to N-substituted maleimides are a convenient method for preparing optically pure succinimide building blocks. mdpi.comresearchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for achieving high enantioselectivity in these reactions. mdpi.comrsc.org

Various chiral organocatalysts have been developed to promote the enantioselective addition of nucleophiles to maleimides. mdpi.com For instance, β-amino acids have been shown to be highly efficient organocatalysts in the addition of α-branched aldehydes to N-substituted maleimides. mdpi.comresearchgate.net The stereochemical outcome of these reactions can be influenced by the structure of the catalyst. For example, in the addition of isobutyraldehyde to N-benzylmaleimide, increasing the bulkiness of the substituent on the β-carbon of the β-amino acid catalyst was found to increase the enantiomeric excess of the product. mdpi.com

Thiourea derivatives have also been successfully employed as organocatalysts for the enantioselective Michael addition of isobutyraldehyde to maleimides, achieving high yields and enantioselectivities. mdpi.com Theoretical calculations have suggested that the solvent can play a crucial role in the catalytic cycle, for instance by activating the catalyst through hydrogen bonding. mdpi.com

Table 1: Examples of Organocatalytic Asymmetric Michael Additions to N-Substituted Maleimides To create an interactive data table, please copy and paste this data into a spreadsheet or data analysis tool.

Nucleophile Maleimide Substrate Catalyst Solvent Yield (%) ee (%)
Isobutyraldehyde N-Benzylmaleimide β-Amino Acid Not specified Up to 93 Up to 96
Isobutyraldehyde N-Phenylmaleimide (R,R)-1,2-diphenylethylene-diamine-derived thiourea Water ≥97 99
Cyclohexanecarboxaldehyde N-Phenylmaleimide (R,R)-1,2-diphenylethylene-diamine-derived thiourea Water 98.6 99

The Michael addition can be incorporated into tandem or cascade reaction sequences, where multiple bond-forming events occur in a single pot. These processes are highly efficient in building molecular complexity from simple starting materials.

An example is the tandem aza-Michael addition-cyclization reaction. In this type of reaction, a primary amine adds to an electron-deficient alkene, and the resulting intermediate undergoes an intramolecular cyclization to form a heterocyclic ring. frontiersin.org For instance, the reaction of primary amines with itaconates leads to the formation of N-functionalized pyrrolidones. frontiersin.org

Organocatalyzed cascade reactions involving Michael additions have also been developed. For example, diphenylprolinol silyl ethers can catalyze Michael-Michael cascade reactions between β-ketoesters and α,β-unsaturated aldehydes to generate highly substituted fused carbocycles with high diastereo- and enantioselectivity. nih.gov These reactions proceed through an initial Michael addition, followed by a second intramolecular Michael addition.

The electron-deficient double bond of the maleimide ring makes 1-(2-bromobenzyl)-1H-pyrrole-2,5-dione an excellent dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring and is widely used in organic synthesis to create complex cyclic systems. tandfonline.com

N-substituted maleimides react with a variety of dienes, including:

Furan (B31954) and its derivatives tandfonline.comrsc.orgrsc.org

Anthracene derivatives rsc.org

Cyclopentadiene

2,3-Dimethylbutadiene tandfonline.com

The reaction of maleimides with furans is of particular interest as it can be reversible, which is a useful feature in the development of self-healing and recyclable materials. acs.org

Diels-Alder reactions are known for their high degree of regio- and stereoselectivity. The stereochemistry of the dienophile is retained in the product, meaning that a cis-dienophile will lead to a cis-adduct, and a trans-dienophile will result in a trans-adduct. youtube.com

When a cyclic diene is used, the Diels-Alder reaction can produce two stereoisomeric products: the endo and exo adducts. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the bicyclic system, is often the kinetically favored product due to secondary orbital overlap in the transition state. libretexts.org However, the exo product is typically the thermodynamically more stable isomer. The endo/exo ratio can be influenced by reaction conditions such as temperature and the presence of catalysts. rsc.org

In reactions with unsymmetrical dienes and dienophiles, regioselectivity becomes an important consideration. The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds in a way that aligns the atoms with the largest coefficients in the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org For N-substituted maleimides, the electron-withdrawing nature of the carbonyl groups directs the regioselectivity.

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, have become invaluable tools for understanding the mechanisms of Diels-Alder reactions. rsc.orgacs.org These studies can provide insights into the transition state geometries, activation energies, and the factors that control the regio- and stereoselectivity of the reaction.

For example, computational studies on the Diels-Alder reaction between furan and maleimide have shown that the endo adduct is kinetically favored, while the exo adduct is thermodynamically favored. acs.org ReaxFF molecular dynamics simulations have been used to study the kinetics of the retro-Diels-Alder reaction, which is important for the design of reversible network materials. acs.org

DFT calculations have also been used to investigate the effect of hydration on the thermodynamics of the Diels-Alder reaction of furfural derivatives with maleimides in water. These calculations revealed that while hydration has a negligible kinetic effect, it provides a significant thermodynamic driving force for the reaction. rsc.org

Diels-Alder Cycloaddition Reactions as Dienophiles

Reactivity of the 2-Bromobenzyl Substituent

The 2-bromobenzyl group appended to the nitrogen atom of the pyrrole-2,5-dione (maleimide) core is a versatile functional handle that enables a wide array of synthetic transformations. The presence of the carbon-bromine (C-Br) bond on the aromatic ring is the primary site of reactivity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecular architectures. The following sections detail the key reaction classes involving this substituent.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the aryl bromide moiety of this compound serves as an excellent electrophilic partner in these transformations. scielo.brresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the introduction of a diverse range of substituents at the ortho-position of the benzyl (B1604629) group.

The scope of palladium-catalyzed cross-coupling reactions with substrates analogous to this compound is broad. The Suzuki-Miyaura coupling, in particular, is widely employed due to the commercial availability and stability of a vast array of boronic acids and their derivatives. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction is highly effective for coupling with aryl, heteroaryl, and vinyl boronic acids. The reaction typically proceeds in good to excellent yields. While the pyrrole-2,5-dione moiety is generally stable under these conditions, highly basic conditions might lead to side reactions. Electron-rich and electron-poor arylboronic acids are generally well-tolerated, as are sterically hindered boronic acids, although the latter may require more forcing conditions or specialized catalyst systems. A limitation can be the competitive protodeboronation of the boronic acid, especially with sensitive substrates or under prolonged reaction times. researchgate.net

Stille Coupling: The Stille reaction, which utilizes organostannanes as coupling partners, offers a complementary approach. It is particularly useful for introducing alkyl, alkenyl, alkynyl, and aryl groups. A key advantage is its tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant limitations.

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are highly reactive and can lead to high yields under mild conditions. This method is effective for forming C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. The main limitation is the moisture and air sensitivity of the organozinc reagents, which requires the use of anhydrous reaction conditions.

The following table summarizes the scope of various coupling partners in Suzuki-Miyaura reactions with similar aryl bromide substrates.

Coupling Partner (Organoboron Reagent)Typical ProductPotential Limitations
Phenylboronic acid1-(2-Biphenylmethyl)-1H-pyrrole-2,5-dioneSteric hindrance from ortho-substituents on the boronic acid may lower yields.
Thiophene-2-boronic acid1-(2-(Thiophen-2-yl)benzyl)-1H-pyrrole-2,5-dioneHeteroarylboronic acids can sometimes be unstable or undergo competitive reactions. mdpi.com
Vinylboronic acid pinacol ester1-(2-Styrylbenzyl)-1H-pyrrole-2,5-dionePotential for polymerization of the vinyl partner under thermal conditions.
Methylboronic acid1-(2-Methylbenzyl)-1H-pyrrole-2,5-dioneC(sp³)-C(sp²) couplings can be more challenging and may require specific ligands to prevent β-hydride elimination.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor and the supporting ligand. Optimization of these components is crucial for achieving high yields, minimizing side reactions, and ensuring broad substrate scope. sigmaaldrich.com

Catalyst Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also widely used. For challenging couplings, more advanced pre-catalysts, such as those incorporating N-heterocyclic carbene (NHC) or biarylphosphine ligands, have been developed to ensure efficient and clean catalyst generation. nih.gov

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic, versatile ligand. However, for more demanding transformations involving sterically hindered or electron-rich aryl bromides, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, and BrettPhos often provide superior results. sigmaaldrich.comnih.gov Diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also effective, particularly in Suzuki couplings. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form highly stable and active palladium complexes. They are particularly effective in preventing catalyst decomposition at high temperatures and can promote couplings of challenging substrates like aryl chlorides.

Optimization studies typically involve screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific transformation. For instance, in a Suzuki coupling of an aryl bromide, a typical starting point would be Pd(OAc)₂ with a ligand like SPhos or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/water. mdpi.comnih.gov

The table below provides an example of catalyst system optimization for a generic Suzuki-Miyaura coupling of an aryl bromide.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100Moderate
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Good
PdCl₂(dppf) (3)-K₃PO₄DME80High
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100Excellent

The strategic placement of the reactive C-Br bond on the benzyl group allows this compound to participate in intramolecular reactions, leading to the formation of novel polycyclic and heterocyclic structures. These reactions are powerful methods for rapidly building molecular complexity from a relatively simple starting material.

Activation of the aryl bromide bond, typically with a transition metal catalyst like palladium, can initiate intramolecular ring-closure reactions. The resulting intermediate can be trapped by a nucleophile positioned elsewhere in the molecule. For example, if the maleimide double bond acts as the internal nucleophile, an intramolecular Heck-type reaction could occur.

This process would involve the oxidative addition of Pd(0) to the C-Br bond, followed by intramolecular carbopalladation across the double bond of the maleimide ring. The subsequent β-hydride elimination would lead to a cyclized product. The regiochemical outcome of such cyclizations depends on the specific reaction conditions and the nature of the catalyst system. This strategy provides a direct route to fused ring systems incorporating the pyrrolidinedione core.

More complex polycyclic scaffolds can be constructed through cascade annulation reactions. These processes involve a sequence of bond-forming events that occur in a single pot, often initiated by the activation of the 2-bromobenzyl group. nih.gov For instance, an intermolecular coupling reaction could be followed by an intramolecular cyclization.

A hypothetical cascade could begin with a palladium-catalyzed coupling (e.g., Sonogashira coupling with a terminal alkyne) to introduce a new reactive group. This intermediate could then undergo a subsequent intramolecular cyclization, such as an acid-triggered hydroarylation or a metal-catalyzed annulation, to form a polycyclic aromatic system. rsc.org Such cascade reactions are highly efficient as they reduce the number of synthetic steps and purification procedures required to build complex molecules. nih.gov

The following table illustrates potential polycyclic scaffolds that could be synthesized from this compound via intramolecular cyclization pathways.

Reaction TypeIntermediate / Key StepResulting Scaffold
Intramolecular Heck ReactionCarbopalladation onto the maleimide double bond.Fused tricyclic system containing a pyrrolidinedione ring.
Sonogashira Coupling / CyclizationFormation of an ortho-alkynylbenzyl intermediate followed by intramolecular annulation.Benzo-fused heterocyclic system.
Suzuki Coupling / Friedel-Crafts AcylationCoupling with an acyl-boronic acid followed by intramolecular electrophilic aromatic substitution.Fused polycyclic ketone.

Intramolecular Cyclization and Annulation Pathways

Photochemical and Thermal Transformations

The chemical behavior of this compound under photochemical and thermal conditions reveals intricate reaction pathways, including the potential for pseudopericyclic reactions and the formation of various intermediates. These transformations are of significant interest for understanding the fundamental reactivity of N-substituted maleimides.

Investigation of Pseudopericyclic Reactions

While direct evidence for pseudopericyclic reactions involving this compound is not extensively documented in readily available literature, the broader class of N-substituted maleimides is known to undergo various pericyclic and photochemical reactions. Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic chemistry. Photochemical activation, in particular, can open up reaction pathways that are thermally forbidden.

The photochemistry of maleimides often involves the excitation of the α,β-unsaturated carbonyl system. For N-alkyl maleimides, direct irradiation with UV light can promote [2+2] cycloaddition reactions. In contrast, N-aryl maleimides may require a photosensitizer to facilitate similar transformations via a triplet excited state.

In the case of this compound, the presence of the 2-bromobenzyl group introduces the possibility of intramolecular reactions. Photochemical excitation could potentially lead to homolytic cleavage of the carbon-bromine bond, generating a benzyl radical. This radical could then interact with the maleimide ring in a variety of ways, including intramolecular cyclization. While not strictly a pseudopericyclic reaction, such a radical cyclization represents a significant photochemical transformation pathway.

Further research is required to definitively characterize the occurrence and mechanisms of pseudopericyclic reactions for this specific compound. Computational studies and advanced spectroscopic techniques would be instrumental in identifying the concerted, cyclic transition states characteristic of these reactions.

Thermolytic Pathways and Intermediate Formation

The thermal decomposition of this compound can proceed through several pathways, leading to the formation of various intermediates and final products. The stability of N-substituted maleimides is influenced by the nature of the substituent on the nitrogen atom.

One potential thermolytic pathway involves the intramolecular cyclization of the compound. The presence of the ortho-bromine atom on the benzyl group makes it a candidate for radical-mediated reactions. Upon heating, homolytic cleavage of the C-Br bond can generate an aryl radical. This highly reactive intermediate can then undergo intramolecular cyclization by attacking the double bond of the maleimide ring. This type of reaction is known for N-(o-halobenzyl) systems and can lead to the formation of fused heterocyclic structures.

Flash vacuum pyrolysis (FVP) is a powerful technique for studying the thermochemistry of molecules and identifying reactive intermediates. By subjecting a compound to high temperatures under high vacuum, unimolecular decomposition pathways can be favored, and the resulting products or intermediates can be trapped and analyzed. Applying FVP to this compound could provide valuable insights into its primary decomposition mechanisms.

Possible intermediates that could be formed during thermolysis include:

Aryl radicals: Formed by the homolytic cleavage of the carbon-bromine bond.

Biradicals: Potentially formed through rearrangements or subsequent reactions of the initial radical species.

Fused-ring systems: Resulting from intramolecular cyclization events.

The final products of thermolysis would depend on the specific reaction conditions, such as temperature, pressure, and the presence of trapping agents. Detailed mechanistic studies, likely involving techniques such as matrix isolation spectroscopy in conjunction with FVP, would be necessary to fully elucidate the complex thermolytic pathways and the structures of the transient intermediates.

Table of Reaction Conditions and Products

TransformationConditionsPotential Products/IntermediatesReaction Type
Photochemical UV irradiation (e.g., 370 nm)Cyclobutane derivatives (intermolecular), Cyclized products (intramolecular)[2+2] Cycloaddition, Radical Cyclization
Photochemical UV irradiation with sensitizer (e.g., 440 nm)Cyclobutane derivatives (intermolecular)Triplet-sensitized [2+2] Cycloaddition
Thermal High Temperature (e.g., >200 °C)Fused heterocyclic systems, Decomposition fragmentsIntramolecular Radical Cyclization, Fragmentation
Thermal Flash Vacuum PyrolysisReactive intermediates (e.g., aryl radicals), Rearranged isomersUnimolecular Decomposition

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR for Probing Electronic Environments and Structural Integrity

One-dimensional ¹H and ¹³C NMR spectra provide critical information about the electronic environment of hydrogen and carbon atoms, respectively. For 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole-2,5-dione ring, the methylene (B1212753) bridge (-CH₂-), and the substituted benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) would reveal the influence of the electronegative bromine atom and the electron-withdrawing dione (B5365651) moiety on the aromatic and aliphatic protons. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms, with the carbonyl carbons of the dione appearing significantly downfield.

However, a search of scientific databases and literature did not yield specific, experimentally determined ¹H or ¹³C NMR spectral data (chemical shifts, coupling constants) for this compound. While data exists for analogous compounds like N-benzylmaleimide and N-(4-fluorobenzyl)maleimide, strict adherence to the subject compound prevents their inclusion.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to (e.g., correlating the methylene protons to the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular skeleton, such as connecting the methylene protons to the carbons of the pyrrole-2,5-dione and benzene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is key for determining conformation.

No published 2D NMR correlation tables or spectra for this compound could be located to provide these specific mechanistic and stereochemical insights.

Single Crystal X-ray Diffraction Analysis

This technique provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles.

Determination of Solid-State Molecular Conformation and Stereoisomerism

A crystal structure of this compound would unambiguously define its molecular conformation in the solid state. Key parameters, such as the dihedral angle between the planar pyrrole-2,5-dione ring and the benzene ring, would be determined. This information is vital for understanding steric effects and potential intramolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

X-ray diffraction also reveals how molecules are arranged in a crystal lattice. This analysis identifies significant intermolecular forces, such as hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions between aromatic rings, which govern the material's bulk properties.

A search of crystallographic databases (such as the Cambridge Crystallographic Data Centre) revealed no deposited crystal structure for this compound.

Mass Spectrometry for Reaction Monitoring and Product Identification (Beyond Basic Compound Identification)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Beyond simple identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to monitor the progress of the synthesis reaction of this compound, for example, by tracking the disappearance of reactants and the appearance of the product over time. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, providing further structural confirmation and aiding in the identification of potential byproducts or metabolites in more complex systems.

While these techniques are routinely applied to compounds of this class, specific studies detailing their application for reaction monitoring or advanced mechanistic investigation of this compound were not found in the reviewed literature.

Elucidation of Reaction Intermediates and Byproducts

The synthesis of N-substituted maleimides, such as this compound, typically proceeds through a two-step reaction. The initial step involves the reaction of a primary amine, in this case, 2-bromobenzylamine (B1296416), with maleic anhydride (B1165640). This reaction forms an open-chain intermediate, N-(2-Bromobenzyl)maleamic acid. This amic acid intermediate is often stable enough to be isolated and characterized before the subsequent cyclization step.

The formation of the maleamic acid can be monitored using spectroscopic techniques. For instance, the appearance of characteristic amide and carboxylic acid vibrational bands in the infrared (IR) spectrum, and the disappearance of the anhydride C=O stretching bands, would indicate the progression of this first step.

The second step is the cyclodehydration of the maleamic acid to yield the final imide, this compound. This is typically achieved by heating in the presence of a dehydrating agent.

Potential byproducts in this synthesis can arise from incomplete reactions or side reactions. Unreacted 2-bromobenzylamine and maleic anhydride may be present if the initial reaction does not go to completion. Incomplete cyclization would result in the presence of the N-(2-Bromobenzyl)maleamic acid intermediate in the final product. Furthermore, polymerization of maleic anhydride or the maleimide (B117702) product can occur under certain conditions, leading to polymeric impurities. The presence of these byproducts can be detected and quantified using chromatographic and spectroscopic methods.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of a compound by providing its exact mass. The precise mass of this compound can be determined, allowing for the confirmation of its elemental composition.

The monoisotopic mass of this compound (C11H8BrNO2) is 264.97384 g/mol . guidechem.com HRMS analysis would be expected to yield a molecular ion peak ([M]+•) corresponding to this exact mass, confirming the presence of the target compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For N-benzyl substituted maleimides, characteristic fragmentation pathways often involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation. In the case of this compound, the presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]+•C11H8(79)BrNO2264.9738
[M]+•C11H8(81)BrNO2266.9718
[M-Br]+C11H8NO2186.0555
[C7H6Br]+C7H6(79)Br168.9656
[C7H6Br]+C7H6(81)Br170.9636
[C7H7]+C7H791.0548

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to monitor the progress of a reaction.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent features would be the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the imide ring. These typically appear as two distinct bands in the region of 1700-1780 cm-1. The C-N stretching vibration of the imide ring would also be observable. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm-1.

Monitoring the synthesis of this compound by IR spectroscopy would involve observing the disappearance of the broad O-H stretch of the carboxylic acid and the N-H stretch of the amide in the intermediate, N-(2-Bromobenzyl)maleamic acid, and the appearance of the characteristic imide C=O stretching bands.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by the vibrations of the maleimide ring and the bromobenzyl substituent. The symmetric C=O stretching vibration of the imide is often strong in the Raman spectrum. The C=C stretching vibration of the maleimide ring is also typically a strong and sharp band. The aromatic ring vibrations will also be prominent in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional GroupExpected IR Frequency (cm-1)Expected Raman Frequency (cm-1)
Aromatic C-H Stretch3050-31503050-3150
Aliphatic C-H Stretch2850-30002850-3000
Imide C=O Asymmetric Stretch~1770Weak
Imide C=O Symmetric Stretch~1700Strong
Aromatic C=C Stretch1450-16001450-1600
C-N Stretch1300-1400Moderate
C-Br Stretch< 700Moderate

By combining the insights from the elucidation of reaction intermediates, high-resolution mass spectrometry, and vibrational spectroscopy, a comprehensive understanding of the chemical nature and reactivity of this compound can be achieved. This detailed characterization is essential for its development in various chemical and pharmaceutical applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost.

Global and Local Reactivity Indices (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's overall reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. scielo.org.mx

Local reactivity is assessed using tools like Fukui functions, which identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comscielo.org.mx This analysis would pinpoint the most reactive sites on the bromobenzyl group and the pyrrole-2,5-dione core.

Reaction Pathway Modeling and Transition State Characterization

This involves mapping the entire energetic landscape of a chemical reaction from reactants to products. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is crucial for understanding the reaction rate. For a potential reaction of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione, this modeling would provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Conformational Analysis and Stereochemical Predictions

Molecules with rotatable single bonds, like the N-benzyl bond in this compound, can exist in multiple conformations (spatial arrangements). Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. In similar N-aryl substituted maleimides, studies have shown that significant twisting can occur between the plane of the pyrrole-2,5-dione ring and the attached aryl group due to steric hindrance. mdpi.comnih.gov This analysis is vital for understanding how the molecule's shape influences its biological activity and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound in a solvent (like water) would reveal its dynamic behavior, including conformational flexibility, interactions with solvent molecules, and how its structure fluctuates under realistic conditions. This is particularly important for understanding how a molecule might interact with a biological target, such as a protein binding site.

Structure Reactivity and Structure Selectivity Relationships of 1 2 Bromobenzyl 1h Pyrrole 2,5 Dione Derivatives

Influence of N-Benzyl Substitution on Maleimide (B117702) Reactivity (e.g., towards Michael Addition, Cycloaddition)

The N-benzyl group in 1-(2-bromobenzyl)-1H-pyrrole-2,5-dione significantly modulates the reactivity of the maleimide double bond, a well-known Michael acceptor and dienophile. The benzyl (B1604629) substituent, being primarily electron-donating through induction, can influence the electrophilicity of the maleimide core. This effect, however, is often subtle and can be overshadowed by steric factors.

In Michael additions , the reaction proceeds via the nucleophilic attack of a Michael donor (e.g., a thiol) on one of the sp²-hybridized carbons of the maleimide double bond. The rate of this reaction is sensitive to the electronic nature of the N-substituent. While electron-withdrawing groups on the nitrogen atom generally increase the rate of Michael addition by enhancing the electrophilicity of the double bond, the electron-donating nature of the benzyl group might be expected to slightly decrease the reactivity compared to N-aryl or N-acyl maleimides. However, the N-benzyl group is less sterically demanding than bulkier alkyl groups, allowing for facile approach of the nucleophile.

Computational studies on the addition of methanethiol (B179389) to N-benzylmaleimide provide insight into the thermodynamics of this reaction. The reaction is predicted to be highly exothermic, indicating a strong thermodynamic driving force for the formation of the thioether adduct. acs.org

ReactionReactantsMethodCalculated Energy Change (kcal/mol)
Michael AdditionN-benzylmaleimide + MethanethiolM06-2X/6-311+G(d,p)ΔE ≈ -29

This table presents a calculated energy change for the Michael addition of methanethiol to N-benzylmaleimide, a close analog of the target compound, highlighting the thermodynamic favorability of the reaction.

In cycloaddition reactions , such as the Diels-Alder reaction, the N-benzylmaleimide moiety acts as a dienophile. The reactivity in these [4+2] cycloadditions is influenced by both electronic and steric factors. The presence of substituents on the dienophile can affect the endo/exo selectivity of the reaction. Studies on the Diels-Alder reaction between furan (B31954) derivatives and various maleimides have shown that electron-withdrawing substituents on the maleimide can enhance the reaction rate and influence the diastereomeric ratio of the products. rsc.org While the benzyl group is not strongly electron-withdrawing, its presence does not significantly hinder the approach of the diene.

Impact of Ortho-Bromo Substitution on Aromatic Reactivity and Selectivity in Cross-Coupling Reactions

The ortho-bromo substituent on the benzyl group is a key feature of this compound, rendering the aromatic ring susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The position of the bromine atom at the ortho position introduces both electronic and steric effects that significantly influence the reactivity and selectivity of these transformations.

In Suzuki-Miyaura cross-coupling reactions , which form a new carbon-carbon bond between the aryl halide and an organoboron compound, the ortho-bromo substituent can exhibit reduced reactivity compared to its para- or meta-isomers due to steric hindrance. nih.gov The bulky ortho-substituent can impede the approach of the palladium catalyst and the subsequent transmetalation step. However, the development of specialized ligand systems has enabled efficient coupling of sterically hindered ortho-substituted aryl halides. nih.govrsc.org The electronic effect of the bromine atom, being electron-withdrawing, can facilitate the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

ReactionSubstrateCoupling PartnerCatalyst SystemYield (%)
Suzuki-Miyauraortho-BromoanilineArylboronic acidPd(dppf)Cl₂ / K₂CO₃Low to Moderate
Suzuki-Miyauraortho-BromoanilineBenzylboronic esterCataCXium A Pd G3 / K₃PO₄Good to Excellent

This table illustrates the impact of the catalyst system on the yield of Suzuki-Miyaura coupling of ortho-bromoanilines, demonstrating that appropriate catalyst selection can overcome the steric hindrance of the ortho-substituent. nih.gov

In the Heck reaction , which couples the aryl halide with an alkene, the ortho-bromo substituent can also influence the regioselectivity of the alkene insertion. wikipedia.org While palladium-catalyzed Heck reactions of benzyl chlorides with simple olefins have been shown to tolerate ortho-substituents, the regioselectivity can be altered compared to less hindered substrates. nih.gov Nickel-catalyzed Heck-type reactions of benzyl chlorides have demonstrated high yields even with ortho-iodo benzyl chloride, suggesting that the choice of metal catalyst can be crucial in overcoming potential steric issues. nih.gov

Stereoelectronic Effects Governing Reaction Outcomes

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in dictating the outcomes of reactions involving this compound. These effects are particularly important in understanding the selectivity observed in Michael additions and cycloadditions.

In the Michael addition of a nucleophile to the maleimide ring, the approach of the nucleophile is governed by the principle of maximizing orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the maleimide's lowest unoccupied molecular orbital (LUMO). Computational studies on the transition states of Michael additions reveal that the geometry of the approach is crucial for minimizing the activation energy of the reaction. rsc.orgresearchgate.net The conformation of the N-benzyl group can influence the accessibility of the two faces of the maleimide ring, potentially leading to diastereoselectivity if the nucleophile is chiral.

In Diels-Alder reactions , the endo/exo selectivity is a classic example of stereoelectronic control. The "endo rule" predicts that the endo adduct is kinetically favored due to secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile. rsc.org The N-benzyl substituent, while not directly participating in these secondary interactions, can influence the conformational preferences of the transition state, thereby affecting the endo/exo ratio.

The ortho-bromo substituent also exerts stereoelectronic effects in cross-coupling reactions. The electron-withdrawing nature of the bromine atom influences the electron density of the aromatic ring, which in turn affects the rate of oxidative addition of the palladium catalyst. Furthermore, the lone pairs of the bromine atom can interact with the metal center during the catalytic cycle, potentially influencing the stability of intermediates and transition states.

Rational Design Principles for Modulating Chemical Behavior

The distinct reactivity patterns of this compound, governed by its structural features, provide a foundation for the rational design of derivatives with tailored chemical behavior. By strategically modifying the substituents on both the maleimide and the N-benzyl moiety, it is possible to fine-tune the reactivity and selectivity for specific applications, such as in bioconjugation and materials science. axispharm.com

Modulating Michael Addition Reactivity: The rate of Michael addition can be controlled by altering the electronic properties of the N-substituent. Introducing electron-withdrawing groups onto the benzyl ring would be expected to increase the electrophilicity of the maleimide double bond, thereby accelerating the reaction with nucleophiles. Conversely, electron-donating groups would decrease the reaction rate. This principle is widely used in the design of maleimide-based linkers for bioconjugation, where controlled reactivity is essential. axispharm.com

Substituent on N-benzyl ringExpected effect on Michael addition rateRationale
Electron-withdrawing (e.g., -NO₂)IncreaseIncreased electrophilicity of maleimide
Electron-donating (e.g., -OCH₃)DecreaseDecreased electrophilicity of maleimide

This table outlines the expected influence of substituents on the N-benzyl ring on the rate of Michael addition, providing a basis for the rational design of maleimide derivatives with tunable reactivity.

Controlling Cross-Coupling Selectivity: The ortho-bromo group serves as a handle for introducing a wide range of functionalities through cross-coupling reactions. The selectivity of these reactions can be modulated by the choice of catalyst, ligands, and reaction conditions. For instance, in Suzuki-Miyaura couplings, the use of bulky phosphine (B1218219) ligands can promote the coupling of sterically hindered ortho-substituted substrates. nih.gov This allows for the selective synthesis of complex biaryl structures.

Designing for Specific Cycloaddition Outcomes: The diastereoselectivity of cycloaddition reactions can be influenced by modifying the steric bulk of the N-benzyl substituent. Introducing bulky groups at the ortho position of the benzyl ring could potentially increase the preference for one diastereomer over the other by creating a more biased steric environment in the transition state.

Applications in Advanced Organic Synthesis and Chemical Transformations

As a Versatile Building Block for Complex Heterocyclic Architectures

The inherent reactivity of its distinct moieties makes 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione an exceptional starting material for the synthesis of elaborate heterocyclic compounds. The maleimide (B117702) core provides a platform for cycloaddition reactions, while the bromobenzyl unit offers a handle for cyclization and substitution reactions.

The structure of this compound is well-suited for constructing polycyclic and fused-ring systems, which are common motifs in natural products and pharmacologically active molecules. beilstein-journals.orgresearchgate.net The two primary reactive sites—the alkene of the pyrrole-2,5-dione ring and the carbon-bromine bond on the benzyl (B1604629) group—can be exploited in sequential or one-pot reactions to build molecular complexity.

Diels-Alder Reactions: The electron-deficient double bond of the maleimide ring acts as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net This transformation is a powerful method for forming six-membered rings with high stereocontrol. By reacting this compound with various dienes, complex bicyclic imides can be synthesized, which are precursors to a wide array of polycyclic structures. researchgate.net

Radical Cyclization: The ortho-bromophenyl substituent is a key feature for intramolecular cyclization reactions. beilstein-journals.org Under free-radical conditions, typically using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS), an aryl radical can be generated at the ortho position. This radical can then attack an available position, such as the maleimide double bond or another part of the molecule, to forge a new ring. This strategy has been successfully used with similar o-bromophenyl-substituted pyrrolylpyridinium salts to synthesize novel polyheterocycles, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org This approach demonstrates the potential of this compound to serve as a direct precursor to complex, fused polyheteroarenes that are of interest in materials science. beilstein-journals.org

Reaction TypeReagents/ConditionsResulting StructureApplication
Diels-Alder Cycloaddition Furan (B31954), HeatBicyclic Imide AdductPrecursor for stereochemically complex molecules
Intramolecular Radical Cyclization (TMS)₃SiH, AIBN, HeatFused Polycyclic HeterocycleSynthesis of novel polyheteroarenes for materials science
Palladium-Catalyzed Cyclization Pd catalyst, BaseFused Ring SystemConstruction of complex aromatic systems

Pyrrole-2,5-dione derivatives are increasingly recognized for their utility in materials science, particularly in the development of fluorescent probes and conductive polymers. rsc.orgscbt.com The maleimide moiety is a known component in fluorescent dyes and can be used to label biomolecules. rsc.org

The structure of this compound allows for its development into functional materials. The pyrrole-2,5-dione core itself is a structural component in some fluorescent probes. rsc.org More significantly, the aryl bromide provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the straightforward introduction of various functional groups, including chromophores or fluorophores, to the benzyl ring. By strategically attaching π-conjugated systems, it is possible to tune the photophysical properties of the resulting molecule, leading to the creation of novel dyes with specific absorption and emission characteristics for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net

Functionalization StrategyExample ReactionTarget PropertyPotential Application
Cross-Coupling Suzuki coupling with a boronic acidTunable fluorescenceFluorescent probes, organic electronics
Nucleophilic Substitution Reaction with thiolsBioconjugationLabeling of proteins and antibodies rsc.org
Polymerization Ring-opening metathesis polymerization (ROMP)Conductive propertiesConductive polymers, sensors scbt.com

Development of Novel Synthetic Reagents and Catalysts (e.g., as ligands in organometallic chemistry)

The field of organometallic chemistry relies on the design of ligands that can stabilize metal centers and modulate their catalytic activity. Pyrrole-containing compounds have been investigated as effective ligands for various transition metals. researchgate.netnih.gov The this compound molecule possesses several features that make it a promising candidate for ligand development.

Role in Supramolecular Chemistry (e.g., host-guest interactions)

The planar, electron-deficient pyrrole-2,5-dione ring and the electron-rich benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems. These interactions are fundamental in the formation of ordered structures in both solution and the solid state. Additionally, the bromine atom on the benzyl ring can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, which has become a powerful tool in crystal engineering and the design of host-guest systems. By exploiting these non-covalent forces, this compound could be incorporated into larger supramolecular architectures, such as molecular cages or self-assembled monolayers. core.ac.uk

Investigations in Chemical Biology and Bioorganic Chemistry Mechanistic Focus

Mechanistic Elucidation of Covalent Adduct Formation with Biological Nucleophiles (e.g., Thiols, Amines)

The cornerstone of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione's biological activity is its ability to form stable covalent adducts with nucleophilic residues on biomolecules. The primary targets are the thiol groups of cysteines, although reactions with other nucleophiles like the ε-amino group of lysine (B10760008) can occur, albeit at a significantly slower rate, especially at physiological pH.

The reaction with thiols proceeds via a conjugate addition mechanism, where the deprotonated thiolate anion acts as the nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether bond. The reaction is highly efficient and proceeds under mild conditions, making it a favored strategy for bioconjugation.

While the primary reaction is with thiols, the amino groups of lysine residues can also react with the maleimide (B117702), particularly at more alkaline pH values where the amine is deprotonated and thus more nucleophilic. However, the reaction with thiols is generally about 1000 times faster than with amines at neutral pH.

The kinetics of the reaction between N-substituted maleimides and thiols are typically rapid. The reaction is bimolecular and follows second-order kinetics. The rate of the reaction is influenced by several factors, including pH, temperature, and the nature of the substituents on the maleimide nitrogen.

The reaction is pH-dependent, with the rate increasing as the pH approaches the pKa of the thiol group (around 8.5 for cysteine), due to the increased concentration of the more nucleophilic thiolate anion.

The N-substituent on the maleimide ring can also modulate the reactivity. Electron-withdrawing groups on the N-substituent can increase the electrophilicity of the maleimide double bond, leading to faster reaction rates. Conversely, bulky substituents may sterically hinder the approach of the nucleophile, slowing the reaction. In the case of this compound, the benzyl (B1604629) group is generally considered to be weakly electron-withdrawing, which would be expected to result in a reactivity profile similar to other N-alkyl or N-aryl maleimides. The presence of the bromine atom on the benzyl ring may have a modest electron-withdrawing inductive effect, potentially slightly increasing the reaction rate compared to an unsubstituted N-benzylmaleimide.

The formation of the covalent thioether bond is a thermodynamically favorable process, resulting in a stable adduct under physiological conditions. However, the succinimide (B58015) ring of the adduct can undergo hydrolysis, particularly at higher pH, to form a more stable ring-opened maleamic acid derivative. This ring-opening can be advantageous in some applications as it renders the initial Michael addition irreversible, preventing retro-Michael reactions that could lead to deconjugation. N-aryl maleimides have been shown to exhibit accelerated hydrolysis of the thiosuccinimide product, leading to more stable conjugates. kinampark.commdpi.comucl.ac.uk

To provide a quantitative perspective, the following table presents representative kinetic data for the reaction of N-substituted maleimides with thiols, which can serve as an approximation for the reactivity of this compound.

Maleimide DerivativeThiolpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
N-ethylmaleimideCysteine7.025~1.0 x 10³
N-ethylmaleimideGlutathione7.437~5.0 x 10²
N-phenylmaleimideThiophenol7.425~2.5 x 10³

The covalent adducts formed between this compound and biomolecules are typically characterized using mass spectrometry (MS). In a typical bottom-up proteomics workflow, the modified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The covalent modification results in a specific mass shift in the modified peptide, which can be readily detected. The mass of the this compound moiety is 266.01 g/mol (for the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Therefore, a peptide containing a cysteine residue that has reacted with the compound will exhibit a mass increase of this value.

Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, allowing for the precise localization of the modification to a specific amino acid residue. The fragmentation pattern will show a series of b- and y-ions, and the mass shift will be observed on the fragment ions containing the modified cysteine.

The stability of the adduct can also be assessed by monitoring the mass of the adducted peptide over time. The hydrolysis of the succinimide ring will result in the addition of a water molecule (18.01 g/mol ), leading to a further mass increase.

The following table summarizes the expected mass shifts for the characterization of adducts by mass spectrometry.

ModificationAdduct StructureMass Shift (Da)Analytical Method
Covalent Adduct with CysteineThioether linkage to the maleimide+266.01LC-MS/MS
Hydrolyzed Covalent AdductRing-opened maleamic acid thioether+284.02LC-MS/MS

Molecular Basis of Specific Protein Interactions (e.g., enzyme inhibition mechanisms)

The ability of this compound to act as a covalent inhibitor of enzymes is a direct consequence of its reactivity towards nucleophilic amino acid residues. By forming a covalent bond with a residue that is critical for the enzyme's catalytic activity, the compound can irreversibly inactivate the enzyme.

The primary binding sites for this compound on proteins are cysteine residues. The specificity of the interaction is often determined by the accessibility of the cysteine residue and the presence of a binding pocket that can accommodate the 2-bromobenzyl group.

If a cysteine residue is located within the active site of an enzyme, covalent modification by the compound is likely to lead to inhibition of the enzyme's function. The 2-bromobenzyl moiety can contribute to the binding affinity and specificity by engaging in hydrophobic, van der Waals, or other interactions with the protein surface in the vicinity of the reactive cysteine.

The identification of the specific cysteine residue that is modified is typically achieved through the mass spectrometry-based methods described in section 8.1.2. Once the modified peptide is identified, the specific cysteine residue within that peptide is pinpointed by the MS/MS fragmentation pattern.

The structure of this compound is intrinsically linked to its mechanism of action. The maleimide ring serves as the "warhead" that forms the covalent bond, while the N-benzyl substituent can be considered the "scaffold" or "recognition element" that influences the compound's interaction with the target protein.

The bromine atom at the 2-position of the benzyl ring can have several effects. It can introduce a steric constraint, influencing the preferred conformation of the benzyl group. It can also alter the electronic properties of the aromatic ring, potentially engaging in halogen bonding or other specific interactions with the protein. These factors can contribute to the selectivity of the compound for certain protein targets over others.

Design Principles for Molecular Probes and Activity-Based Profiling Agents

The properties of this compound make it a suitable scaffold for the design of molecular probes and activity-based profiling (ABP) agents. ABPs are powerful tools in chemical biology that are used to study the activity of enzymes in complex biological systems. nih.gov

A typical ABP consists of three components: a reactive group (the "warhead"), a recognition element, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag). In the case of a probe based on this compound, the maleimide would serve as the warhead. The 2-bromobenzyl group could function as part of the recognition element, providing a degree of specificity for certain protein targets.

The design of such probes would involve modifying the 2-bromobenzyl group to incorporate a linker attached to a reporter tag. The key design principles would be:

Maintaining Reactivity: The modifications should not significantly diminish the reactivity of the maleimide warhead.

Specificity: The recognition element should guide the probe to the desired protein target or class of targets. The 2-bromobenzyl group's interactions with the target's binding site would be a key determinant of this specificity.

Reporter Tag Compatibility: The reporter tag should be chosen based on the intended application (e.g., fluorescence microscopy, affinity purification). The linker should be of an appropriate length and chemical nature to avoid interfering with the binding of the probe to its target.

The rationale for using the 2-bromobenzyl moiety in a molecular probe could be multifaceted. The bromine atom can serve as a heavy atom for X-ray crystallography studies of the probe-protein complex, aiding in structure determination. Furthermore, the specific steric and electronic properties conferred by the 2-bromo substitution may be optimal for binding to a particular target of interest, a feature that would typically be discovered through screening or rational design based on the target's structure.

Emerging Research Directions and Future Perspectives

Integration with Sustainable Chemistry and Green Synthesis Principles

The synthesis of N-substituted maleimides, including 1-(2-bromobenzyl)-1H-pyrrole-2,5-dione, is increasingly benefiting from the principles of green chemistry. Traditional methods often involve harsh reaction conditions and the use of hazardous solvents. researchgate.net Modern approaches focus on minimizing environmental impact through several key strategies.

One promising green approach is the use of greener solvents. Water, deep eutectic solvents (DES), and other biodegradable solvents are being explored as alternatives to volatile organic compounds (VOCs). researchgate.netnih.gov For instance, the synthesis of benzimidazoles, another class of N-heterocycles, has been successfully demonstrated in a DES that acts as both the solvent and reagent, simplifying the work-up procedure and reducing waste. nih.gov Such methodologies could be adapted for the synthesis of N-substituted maleimides. Another key aspect is the development of catalytic, atom-economical reactions. The Paal-Knorr synthesis of pyrroles, a related reaction, has been shown to be effective with organocatalysts like vitamin B1 and squaric acid, often in aqueous media. nih.gov These catalysts are typically non-toxic, readily available, and can be used in smaller quantities, thus reducing waste. nih.gov

Below is a table summarizing green chemistry approaches applicable to the synthesis of N-substituted maleimides:

Green Chemistry PrincipleApplication in N-Substituted Maleimide (B117702) SynthesisPotential Benefits
Use of Greener Solvents Replacement of VOCs with water, deep eutectic solvents (DES), or biodegradable solvents. researchgate.netnih.govReduced toxicity, improved safety, and easier work-up.
Catalysis Employment of organocatalysts (e.g., vitamin B1, squaric acid) or biocatalysts. nih.govHigh atom economy, reduced waste, and use of non-toxic catalysts.
Energy Efficiency Microwave-assisted synthesis to shorten reaction times. jksus.orgReduced energy consumption and faster reaction rates.
Waste Reduction One-pot, multi-component reactions to minimize intermediate isolation steps.Streamlined processes and less solvent waste.

Potential in Flow Chemistry and Microreactor Applications

Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.govmdpi.comresearchgate.net This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.govacs.org For the synthesis of heterocyclic compounds, flow chemistry has proven to be a powerful tool, enabling reactions that are difficult or hazardous to scale up in batch. durham.ac.uk

The synthesis of this compound could be readily adapted to a continuous flow process. The reaction of maleic anhydride (B1165640) with 2-bromobenzylamine (B1296416), followed by cyclization, could be performed sequentially in a flow reactor system. This would allow for precise control over the reaction conditions, potentially minimizing the formation of byproducts and simplifying purification. The use of packed-bed microreactors containing immobilized catalysts could further enhance the efficiency and sustainability of the process. researchgate.net

Furthermore, flow chemistry is particularly well-suited for multistep syntheses, where intermediates are generated and consumed in a continuous stream without isolation. acs.org This approach could be used to synthesize derivatives of this compound, for example, by performing a subsequent reaction on the bromobenzyl group in a downstream reactor. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time monitoring and optimization of the reaction. nih.gov

The table below outlines the potential advantages of using flow chemistry for the synthesis of this compound:

Feature of Flow ChemistryBenefit for Synthesis
Precise Control of Reaction Parameters Improved yield and selectivity, reduced byproduct formation. mdpi.com
Enhanced Heat and Mass Transfer Safer handling of exothermic reactions and faster reaction rates. mdpi.com
Scalability Easier and safer scale-up from laboratory to production. researchgate.net
Automation and Integration Potential for automated, multi-step synthesis with in-line analysis. nih.gov

Advanced Materials Science Applications Based on Unique Reactivity

The maleimide moiety in this compound is a versatile functional group for polymer synthesis and modification. N-substituted maleimides can undergo free-radical polymerization to create thermally stable polymers. researchgate.net The presence of the benzyl (B1604629) group can influence the polymer's properties, and the bromine atom offers a site for post-polymerization modification, allowing for the creation of functional and stimuli-responsive polymers. mdpi.comrsc.org

For instance, the bromine atom on the benzyl ring could be converted to other functional groups via nucleophilic substitution or cross-coupling reactions, leading to polymers with tailored properties. These functional polymers could find applications as photoresists, where the maleimide backbone provides thermal stability, and the functional side chains can be designed to respond to light. researchgate.net Another exciting area is the development of stimuli-responsive polymers, which change their properties in response to external triggers like pH, temperature, or light. acs.orgresearchgate.net The incorporation of this compound into a polymer backbone could introduce a handle for attaching stimuli-responsive moieties.

Moreover, the maleimide group itself can participate in Diels-Alder reactions, which can be used to create self-healing polymers and other advanced materials. nih.gov The unique combination of a polymerizable maleimide and a functionalizable bromobenzyl group in a single monomer makes this compound a promising building block for the design of novel materials with advanced functionalities. nveo.orgresearchgate.net

Polymer ApplicationRole of this compound
Thermally Stable Polymers The N-substituted maleimide core contributes to high thermal stability. researchgate.net
Functional Polymers The bromobenzyl group allows for post-polymerization modification to introduce various functionalities.
Stimuli-Responsive Materials The maleimide can be a platform for attaching stimuli-responsive side chains. mdpi.comacs.org
Self-Healing Polymers The maleimide group can participate in reversible Diels-Alder reactions. nih.gov

Outlook on Novel Synthetic Methodologies and Catalytic Systems

The development of novel and efficient synthetic methods for N-substituted maleimides is an active area of research. While the traditional two-step synthesis from maleic anhydride and a primary amine is widely used, new catalytic systems are emerging to improve the efficiency and sustainability of this process. chemrxiv.org Organocatalysis, in particular, offers a green alternative to metal-based catalysts for the synthesis of N-aryl maleimides and could be extended to N-benzyl derivatives. chemrxiv.org

Phase-transfer catalysis is another promising approach for the N-alkylation of indoles and pyrroles, which could be adapted for the synthesis of this compound under mild conditions. researchgate.net Furthermore, enzymatic catalysis could offer a highly selective and environmentally friendly route to this compound.

Recent advances in C-H activation and cross-coupling reactions also present new opportunities for the synthesis and functionalization of maleimide derivatives. For example, transition metal-catalyzed reactions could be employed to directly couple maleimide with benzyl halides or to functionalize the maleimide ring itself. researchgate.net Photocatalysis and electrochemical methods are also emerging as powerful tools for the transformation of maleimides, offering sustainable and selective routes to complex molecules. rsc.org

The table below highlights some of the novel synthetic methodologies that could be applied to this compound:

Synthetic MethodologyPotential Application
Organocatalysis Atroposelective synthesis of N-aryl and potentially N-benzyl maleimides under mild conditions. chemrxiv.org
Phase-Transfer Catalysis Efficient N-alkylation of the maleimide nitrogen under mild, biphasic conditions. researchgate.net
Transition Metal Catalysis C-H activation and cross-coupling reactions for novel synthetic routes and functionalization. researchgate.net
Photocatalysis/Electrochemistry Sustainable and selective transformations of the maleimide scaffold. rsc.org

Future Directions in Mechanistic Chemical Biology Research

The high reactivity and selectivity of the maleimide group towards thiols make it an invaluable tool in chemical biology, particularly for bioconjugation. axispharm.comresearchgate.netnih.gov The thiol-maleimide Michael addition reaction is widely used to label proteins, peptides, and other biomolecules with probes, tags, or drugs. axispharm.comthno.org this compound can be used as a heterobifunctional linker, where the maleimide group reacts with a thiol on a biomolecule, and the bromobenzyl group is available for further modification or to act as a specific probe. researchgate.net

A key area of future research is the investigation of the stability of the thiol-maleimide linkage. While traditionally considered stable, recent studies have shown that this bond can be reversible under certain conditions, which has implications for the design of drug delivery systems and other bioconjugates. nih.govnih.gov The N-substituent on the maleimide can influence the stability of the conjugate, and the effect of the 2-bromobenzyl group in this context would be an interesting area of study. mdpi.com

The bromobenzyl moiety itself can serve as a reactive handle for "click" chemistry or other bioorthogonal reactions, allowing for the sequential or orthogonal labeling of biomolecules. This could be particularly useful in complex biological systems where multiple components need to be tracked simultaneously. Furthermore, the bromine atom could act as a heavy atom for X-ray crystallography studies of protein-ligand interactions or as a handle for the attachment of radiolabels for imaging applications. thno.org

The following table summarizes the potential applications of this compound in mechanistic chemical biology:

ApplicationRole of this compound
Bioconjugation Covalent attachment to thiol-containing biomolecules via Michael addition. axispharm.comresearchgate.net
Heterobifunctional Linker The maleimide reacts with a thiol, while the bromobenzyl group allows for further functionalization. researchgate.net
Linkage Stability Studies Investigating the influence of the N-substituent on the stability of the thiol-maleimide bond. nih.govmdpi.com
Bioorthogonal Chemistry The bromobenzyl group can serve as a handle for subsequent bioorthogonal reactions.
Structural Biology and Imaging The bromine atom can act as a heavy atom for X-ray crystallography or a site for radiolabeling. thno.org

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